1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol
Overview
Description
1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a pyrrolidin-3-ol moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol typically involves the bromination of pyridine derivatives followed by the formation of the pyrrolidin-3-ol structure. One common method includes the reaction of 2-bromopyridine with pyrrolidine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrolidin-3-ol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrrolidin-3-ol derivatives.
Oxidation Reactions: Products include ketones or aldehydes derived from the pyrrolidin-3-ol moiety.
Reduction Reactions: Products include reduced pyridine derivatives or de-brominated compounds.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and pyridine ring are likely involved in binding interactions with biological molecules, while the pyrrolidin-3-ol moiety may contribute to the compound’s overall reactivity and biological activity . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol: Similar structure but with the bromine atom at a different position on the pyridine ring.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Contains a pyrrolidine ring attached to a pyridine ring, but with a boronic acid group instead of a hydroxyl group.
Uniqueness
1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyrrolidin-3-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHTZWXAZJJPRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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